molecular formula C18H21N3O3 B4458734 (5-Cyclopropyl-1,2-oxazol-3-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone

(5-Cyclopropyl-1,2-oxazol-3-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone

Cat. No.: B4458734
M. Wt: 327.4 g/mol
InChI Key: LUGHUDUGICIJPO-UHFFFAOYSA-N
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Description

(5-Cyclopropyl-1,2-oxazol-3-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a cyclopropyl group, an oxazole ring, and a piperazine moiety, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

(5-cyclopropyl-1,2-oxazol-3-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-23-16-5-3-2-4-15(16)20-8-10-21(11-9-20)18(22)14-12-17(24-19-14)13-6-7-13/h2-5,12-13H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUGHUDUGICIJPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=NOC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyclopropyl-1,2-oxazol-3-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the oxazole ring through a cyclization reaction, followed by the introduction of the piperazine moiety via nucleophilic substitution. The final step often involves the attachment of the methanone group under controlled conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production rates and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(5-Cyclopropyl-1,2-oxazol-3-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, (5-Cyclopropyl-1,2-oxazol-3-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to bind to specific proteins or enzymes makes it a candidate for drug discovery and development.

Medicine

In medicine, (5-Cyclopropyl-1,2-oxazol-3-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone is investigated for its therapeutic potential. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a promising lead compound for new drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (5-Cyclopropyl-1,2-oxazol-3-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to an enzyme’s active site, blocking its activity and thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (5-Cyclopropyl-1,2-oxazol-3-yl)-[4-(2-chlorophenyl)piperazin-1-yl]methanone
  • (5-Cyclopropyl-1,2-oxazol-3-yl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone
  • (5-Cyclopropyl-1,2-oxazol-3-yl)-[4-(2-nitrophenyl)piperazin-1-yl]methanone

Uniqueness

What sets (5-Cyclopropyl-1,2-oxazol-3-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone apart from similar compounds is its methoxy group, which can influence its reactivity and interaction with biological targets. This unique feature may enhance its pharmacological properties and make it a more effective candidate for specific applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Cyclopropyl-1,2-oxazol-3-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
Reactant of Route 2
Reactant of Route 2
(5-Cyclopropyl-1,2-oxazol-3-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone

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